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Introduction to Rogletimide

Rogletimide (also known as pyridoglutethimide) is a pharmaceutical compound that was investigated as a

selective aromatase inhibitor for the potential treatment of advanced breast cancer in postmenopausal

women [1]. Chemically identified as 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione with a molar mass of

218.256 g·mol⁻¹ [1], this compound is structurally related to the sedative drug glutethimide but was found to

possess different pharmacological activity, specifically targeting estrogen synthesis without significant

sedative-hypnotic effects [1].

Despite its promising mechanism of action and potentially fewer side effects compared to earlier aromatase

inhibitors like aminoglutethimide, rogletimide was never marketed commercially due to its lower potency,

which rendered it unsuccessful in clinical trials [1] [2]. The development of more potent alternatives led to

the discontinuation of its clinical development [1]. Nevertheless, its synthesis and analysis remain of interest

to researchers in medicinal chemistry and drug development.

Chemical Synthesis Protocol

Synthetic Pathway Overview
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The synthesis of rogletimide follows a three-step sequence beginning from ethyl 4-pyridylacetate [1]. The

procedure involves alkylation, conjugate addition, and intramolecular cyclization to form the final

piperidine-2,6-dione structure.

Table 1: Reagents and Conditions for Rogletimide Synthesis

Step Reaction Starting Material Reagents/Conditions Product

1 Alkylation Ethyl 4-
pyridylacetate

[54401-85-3] (1)

Base catalyst,
iodoethane

Ethyl 2-(4-
pyridyl)butyrate [76766-

56-8] (2)

2 Conjugate

Addition

Compound (2) Base catalyst,

acrylamide (3)

Intermediate (4)

3 Intramolecular

Cyclization

Intermediate (4) - Rogletimide (5)

Step-by-Step Experimental Procedure

2.2.1 Step 1: Alkylation to Form Ethyl 2-(4-pyridyl)butyrate

Reaction Setup: Charge a dry round-bottom flask equipped with a magnetic stirrer with ethyl 4-

pyridylacetate (1) in an appropriate anhydrous solvent (e.g., DMF or THF).
Base Addition: Add a strong base catalyst (e.g., sodium ethoxide or potassium tert-butoxide) slowly

at room temperature under inert atmosphere (nitrogen or argon).
Alkylation: Introduce iodoethane dropwise while maintaining the temperature below 30°C to prevent

side reactions.
Reaction Monitoring: Monitor reaction completion by TLC or HPLC.

Workup: Quench the reaction with saturated ammonium chloride solution, extract with ethyl acetate,
dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product (ethyl 2-(4-pyridyl)butyrate, 2) using column chromatography or
recrystallization.

2.2.2 Step 2: Conjugate Addition with Acrylamide

Carbanion Formation: Dissolve compound (2) in anhydrous THF in a dried flask under inert

atmosphere. Add a strong base (e.g., LDA) at -78°C to generate the carbanion.
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Addition Reaction: Slowly add acrylamide (3) dissolved in THF to the reaction mixture, maintaining

low temperature.
Reaction Completion: Allow the mixture to warm gradually to room temperature and stir until the

reaction is complete by TLC monitoring.
Isolation: Quench carefully with water, extract with ethyl acetate, dry the combined organic layers,

and concentrate to obtain intermediate (4).

2.2.3 Step 3: Intramolecular Cyclization to Rogletimide

Cyclization: The intermediate (4) undergoes spontaneous intramolecular cyclization under the
reaction conditions or with mild heating to form rogletimide (5).

Purification: Purify the crude product using recrystallization from an appropriate solvent system (e.g.,
ethanol/water) to obtain pure rogletimide.

Characterization: Confirm the structure using NMR, mass spectrometry, and IR spectroscopy.

The following diagram illustrates the synthesis pathway:
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Analytical Methods and Characterization

Chiral HPLC Analysis of Rogletimide and Its Metabolites

A validated stereospecific high-performance liquid chromatography (HPLC) method has been developed for

the simultaneous quantification of rogletimide isomers and its N-oxide metabolites in plasma samples [3].
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3.1.1 HPLC Conditions

Column: Chiral cellulose-[4-methylbenzoate]ester column (Chiracel OJ)

Mobile Phase: n-hexane/anhydrous ethanol (65/35, v/v)
Flow Rate: 0.9 ml/min

Column Temperature: +35°C
Detection: UV detection at 257 nm

Injection Volume: 12-48 μl
Internal Standard: S-aminoglutethimide (S-Ag)

3.1.2 Sample Preparation Protocol

Cartridge Conditioning: Condition Bond Elut RP8 500-mg cartridges with 5 ml methanol followed by
5 ml water.

Sample Application: Apply 1 ml plasma sample spiked with 5 μM S-aminoglutethimide (internal
standard) to the conditioned cartridge.

Washing: Wash with 6 ml water to remove impurities.
Elution: Elute analytes with 4 ml methanol.

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the residue in 400 μl anhydrous ethanol before HPLC injection.

3.1.3 Method Performance Characteristics

Table 2: HPLC Assay Validation Parameters

Analyte
Retention Time
(min)

Linear Range
(μM)

Detection Limit
(μM)

Intra-assay
CV (%)

Inter-assay
CV (%)

R-Rog 17 2.5-10 2.5 10.5 21.0

S-Rog 28 0.5-10 0.5 5.5 8.7

R-Nox 31 0.25-2.5 0.25 7.6 20.8

S-Nox 76 0.50-2.5 0.5 11.7 6.4

Structural Characterization Techniques
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For complete characterization of synthesized rogletimide, employ the following techniques:

Nuclear Magnetic Resonance (NMR): Perform (^1)H and (^{13})C NMR in deuterated solvents (e.g.,
DMSO-d₆ or CDCl₃) to confirm molecular structure.

Mass Spectrometry: Use ESI or EI-MS to verify molecular weight (m/z 218.256 for C₁₂H₁₄N₂O₂).
Infrared Spectroscopy: Characterize functional groups, particularly the carbonyl stretches of the

piperidine-2,6-dione core.

Clinical Pharmacology and Comparative Efficacy

Rogletimide was developed as a selective aromatase inhibitor with the goal of suppressing estrogen

synthesis in postmenopausal women with hormone-responsive breast cancer [1]. Clinical studies investigated

its efficacy at various dosage regimens.

Table 3: Comparative Efficacy of Aromatase Inhibitors in Clinical Studies

Generation Medication Dosage % Inhibition Class

First Rogletimide 200 mg 2x/day p.o. 50.6% Type II

400 mg 2x/day p.o. 63.5%

800 mg 2x/day p.o. 73.8%

First Aminoglutethimide 250 mg 4x/day p.o. 90.6% Type II

Third Anastrozole 1 mg 1x/day p.o. 96.7-97.3% Type II

Third Letrozole 0.5 mg 1x/day p.o. 98.4% Type II

The data clearly demonstrates why rogletimide did not progress to commercialization; even at high doses

(800 mg twice daily), it achieved only 73.8% aromatase inhibition compared to 90.6% for

aminoglutethimide and over 96% for third-generation agents like anastrozole and letrozole [1].

As a Type II aromatase inhibitor, rogletimide acts as a nonsteroidal, reversible compound that binds to

and interferes with the cytochrome P450 heme moiety of the aromatase enzyme [1]. This mechanism differs
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from Type I inhibitors which are steroidal and irreversibly bind to the substrate-binding site.

The following diagram illustrates the metabolic pathway of rogletimide:

Rogletimide Metabolic Pathway
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R-Rogletimide-N-oxide
Metabolite

Metabolism

S-Rogletimide
Isomer

S-Rogletimide-N-oxide
Metabolite

Metabolism
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Research Applications and Conclusion

Potential Research Applications

Although rogletimide did not achieve clinical success, it remains valuable for:

Medicinal Chemistry Studies: Structure-activity relationship (SAR) investigations of aromatase
inhibitors.

Comparative Pharmacology: Benchmarking against newer generations of aromatase inhibitors.
Analytical Method Development: Chiral separation techniques for pharmaceutical compounds.

Metabolic Pathway Studies: Understanding N-oxide formation in glutethimide analogs.

Conclusion

The synthesis of rogletimide involves a straightforward three-step process with well-established protocols,

though the compound's lower potency limited its clinical application. The chiral HPLC method provides

robust analysis of the drug and its metabolites, demonstrating that both R and S isomers undergo metabolic

conversion to N-oxide derivatives [3]. Researchers working with this compound should prioritize the
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stereospecific analytical methods to accurately characterize both enantiomers and their metabolites due to

their different pharmacokinetic profiles and potential pharmacological activities.

While rogletimide itself is not clinically useful, its development contributed valuable insights to the field of

aromatase inhibition, ultimately leading to more effective therapeutic agents for hormone-responsive breast

cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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